7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C14H14ClN3. It has a molecular weight of 259.73 Da . It is typically stored at room temperature and kept dry and cool .
Molecular Structure Analysis
The molecular structure of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine consists of a pyrido[3,4-d]pyrimidine core, which is a bicyclic system containing a pyridine ring fused with a pyrimidine ring. This core is substituted at the 4-position with a chlorine atom and at the 7-position with a benzyl group .Physical And Chemical Properties Analysis
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a powder with a melting point of 206-211 °C (decomposition). It has a density of 1.3±0.1 g/cm3 and a boiling point of 396.6±42.0 °C at 760 mmHg . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Pharmaceutical Research: mTOR and PI3 Kinase Inhibition
This compound has been identified as a potential inhibitor of mTOR kinase and PI3 kinase . These kinases are crucial in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine could be used to develop treatments for diseases such as cancer, where these pathways are often dysregulated.
Chemical Synthesis: Intermediate for PARP Inhibitors
In synthetic chemistry, this compound serves as an intermediate in the synthesis of PARP inhibitors . PARP inhibitors are a class of drugs that have shown promise in treating several types of cancers by interfering with DNA repair mechanisms in cancer cells, thus enhancing the efficacy of chemotherapy and radiation therapy.
properties
IUPAC Name |
7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXEFPMOWJJQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC=N2)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620802 | |
Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
CAS RN |
192869-80-0 | |
Record name | 4-Chloro-5,6,7,8-tetrahydro-7-(phenylmethyl)pyrido[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192869-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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